![molecular formula C9H17NO3 B1370803 1-(2-Methoxyethyl)piperidine-4-carboxylic acid CAS No. 773829-96-2](/img/structure/B1370803.png)
1-(2-Methoxyethyl)piperidine-4-carboxylic acid
Overview
Description
“1-(2-Methoxyethyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 193537-80-3 . Its molecular weight is 223.7 and its molecular formula is C9H18ClNO3 .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyethyl)piperidine-4-carboxylic acid” is 1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8 (3-5-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antimicrobial Activity
1-(2-Methoxyethyl)piperidine-4-carboxylic acid has been explored in the synthesis of new pyridine derivatives, showing variable and modest antimicrobial activity against bacteria and fungi. This includes the preparation of amide derivatives like 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, which have been studied for their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Cardiovascular Research
In cardiovascular research, derivatives of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid, like nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, have been synthesized and investigated for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).
Molecular Structure Studies
The molecular structure of complexes involving 1-(2-Methoxyethyl)piperidine-4-carboxylic acid has been extensively studied using techniques like X-ray diffraction, NMR, FTIR, and DFT methods. These studies provide valuable insights into the structural properties of compounds involving this chemical (Dega-Szafran et al., 2009).
Synthesis Research
Research has also focused on synthesizing compounds using 1-(2-Methoxyethyl)piperidine-4-carboxylic acid as a starting material. This includes the preparation of compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which has potential applications in various fields (Zheng Rui, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxyethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRGJHKHDNEQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)piperidine-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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